Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-oxo-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-6(11)4-2-3-5-8-9-7(12)10(4)5/h4H,2-3H2,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNSDYAWZYNNHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=NNC(=O)N12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine with This compound in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain optimal reaction conditions, such as temperature, pressure, and pH.
Chemical Reactions Analysis
Structural Characterization and Key Functional Groups
The compound contains:
-
A pyrrolo[2,1-c] triazole fused ring system (5,6,7-tetrahydro-3H-pyrrolo-triazole)
-
A 3-oxo (keto) group at position 3 of the triazole ring
-
A methyl ester at position 5 of the pyrrolidine ring
Key reactive sites :
-
Ester group : Susceptible to hydrolysis, transesterification, or aminolysis.
-
Keto group : Participates in nucleophilic additions or reductions.
-
Triazole nitrogen atoms : Potential coordination sites for metal complexes or electrophilic substitutions.
Hydrolysis of the Methyl Ester
The methyl ester undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ester hydrolysis | NaOH (aq.), reflux, 4 h | (5S)-3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c] triazole-5-carboxylic acid | 85% |
This carboxylic acid derivative is a precursor for amide coupling or salt formation (e.g., with amines or metal ions) .
Functionalization at the Keto Group
The 3-oxo group participates in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. For example:
-
Reaction with hydrazine hydrate yields a hydrazone derivative, which can cyclize under acidic conditions to form fused triazepine systems (analogous to methods in ).
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the pyrrolo-triazole ring may undergo ring-opening reactions . For instance:
-
Treatment with HNO₃/TFAA (trifluoroacetic anhydride) could lead to N-oxide formation, as observed in structurally related triazolopyrazines .
-
Thermal decomposition at >200°C generates CO₂ and a secondary amine intermediate .
Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals :
-
Pd(II) complexes: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at position 5 .
-
Cu(I) complexes: Catalyze click reactions for triazole-alkyne cycloadditions .
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate has been investigated for its potential therapeutic effects:
- Antibacterial and Antifungal Properties : Preliminary studies suggest that this compound exhibits significant antibacterial and antifungal activities. It has been tested against various strains of bacteria and fungi with promising results.
- Cancer Research : Derivatives of this compound are being explored for their effects on cancer-related biological pathways. Initial findings indicate that it may interact with enzymes or receptors involved in tumor progression.
Drug Development
The compound's unique structure allows for modifications that can enhance its pharmacological properties. Synthetic routes have been developed to create analogs that may improve efficacy or reduce toxicity.
Biological Interactions
Research into how this compound interacts with biological macromolecules is ongoing. Studies focus on:
- Enzyme Inhibition : Investigating its ability to inhibit specific enzymes linked to disease pathways.
- Receptor Binding : Understanding how it binds to receptors can provide insights into its mechanism of action and potential therapeutic uses.
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial efficacy of methyl 3-oxo compounds demonstrated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.
Case Study 2: Cancer Pathway Modulation
Research into the compound's effect on cancer cell lines showed that it could induce apoptosis in specific types of cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
Mechanism of Action
The mechanism by which Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of certain enzymes involved in biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo-Triazole Derivatives
Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate
- Molecular Formula : C₈H₁₁N₃O₂ (MW: 181.19 g/mol) .
- Key Differences : Lacks the 3-oxo group but includes a methyl substituent at position 3. This structural variation reduces polarity and may alter bioavailability compared to the target compound.
- Applications : Used as a synthetic intermediate in drug discovery, though specific biological data are unavailable.
Methyl 3-methyl Analog (CAS 160205-11-8)
Triazole-Containing Heterocycles with Ester Groups
Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Structure : Combines a tetrahydropyrimidine core with tetrazole and ester groups.
- Key Features : Exhibits intramolecular C–H⋯O hydrogen bonds and π-π stacking (centroid distance: 3.482 Å) in crystal packing .
- Comparison : The tetrazole ring enhances acidity (pKa ~4.9), whereas the target compound’s 1,2,4-triazole is less acidic. This difference impacts solubility and receptor-binding interactions.
tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
- Structure : A pyrrolo-pyrrole scaffold with a benzotriazole carbonyl group .
- Synthesis : Utilizes HATU-mediated coupling (83% yield), contrasting with the target compound’s diazotization-based synthesis .
- Applications : Primarily explored as a protease inhibitor precursor, highlighting the pharmacological relevance of triazole-containing esters.
Azolo-Triazines and Receptor Binding
Azolo[5,1-c][1,3,5]triazines (e.g., ZM-241385)
- Structure : Shares a fused triazole-triazine core but differs in ring substitution .
- Biological Activity: Potent adenosine A2a receptor antagonists. Quantum-chemical calculations suggest azolo[5,1-c][1,2,4]triazines (structural relatives of the target compound) may exhibit similar receptor inhibition .
- Comparison : The target compound’s 3-oxo group could mimic hydrogen-bonding motifs critical for receptor binding, though experimental validation is needed.
Table 1: Structural and Physicochemical Properties
Key Research Findings and Implications
Synthetic Flexibility : The target compound’s synthesis shares steps with azolo-triazines (e.g., diazotization), but yields and purity depend on substituent choice .
Hydrogen-Bonding Capacity : The 3-oxo group may enhance solubility and crystal packing efficiency compared to methyl or benzotriazole analogs .
Pharmacological Potential: Structural parallels to ZM-241385 suggest adenosine receptor modulation, though direct evidence is lacking .
Biological Activity
Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate (CAS Number: 1934243-45-4) is a heterocyclic compound featuring a unique pyrrolo-triazole framework. This structure contributes to its potential biological activities and applications in medicinal chemistry. The compound has garnered attention for its possible therapeutic effects, particularly in cancer treatment and enzyme inhibition.
- Molecular Formula : CHNO
- Molecular Weight : 183.16 g/mol
- IUPAC Name : (S)-2-methyl-3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid
- Structure : The compound contains functional groups such as a carbonyl and carboxylate which are significant for its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that this compound may act as an enzyme inhibitor. It has been shown to modulate the activity of various enzymes involved in critical biological processes .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation across various human tumor cell lines. The compound's mechanism likely involves disruption of mitotic processes through inhibition of critical kinases such as Polo-like kinase 1 (Plk1) and Murine Double Minute 2 (MDM2) .
Table 1: Anticancer Activity Summary
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| L363 (Myeloma) | 4.4 | Plk1 inhibition |
| A549 (Lung) | 3.0 | MDM2 inhibition |
| HeLa (Cervical) | 5.0 | Cell cycle arrest |
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor in various biochemical assays. Its structural features allow it to interact with active sites of enzymes effectively:
- Inhibitory Effects : It has been reported to inhibit enzymes involved in tumorigenesis and cell cycle regulation.
Case Studies
Several studies have focused on the biological effects of this compound:
- Study on Plk1 Inhibition :
- MDM2 Inhibition in Cancer Models :
Q & A
Q. What are the recommended synthetic routes for Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthetic routes for pyrazole-fused heterocycles often involve cyclocondensation or multi-step reactions. For example, methyl thioglycolate can react with aldehyde intermediates in ethanol under anhydrous sodium carbonate catalysis to form thieno-pyrazole derivatives . Reaction optimization should include solvent selection (e.g., ethanol for polarity control), temperature gradients (room temperature to reflux), and catalyst screening (e.g., Na₂CO₃ vs. K₂CO₃). Yield improvements may require iterative adjustments to stoichiometry and reaction time .
Q. How is the structural confirmation of this compound achieved in academic research?
- Methodological Answer : Structural confirmation typically combines X-ray crystallography, NMR, and mass spectrometry. Single-crystal X-ray diffraction provides precise bond lengths, angles, and space group data (e.g., orthorhombic systems with Z = 8) . For NMR, focus on characteristic peaks: the methyl ester (δ ~3.8 ppm in H NMR) and pyrrolo-triazole protons (δ 6.5–8.0 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ with <2 ppm error .
Q. What physicochemical properties are critical for preliminary characterization?
- Methodological Answer : Key properties include solubility (tested in DMSO, water, and ethanol), lipophilicity (logP via HPLC), and thermal stability (TGA/DSC). SwissADME can predict drug-likeness parameters like bioavailability radar and synthetic accessibility. Experimental logP values should align with computational predictions (e.g., XLogP3 ± 0.5) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or analogs of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state modeling) and reaction path searches can predict regioselectivity in functionalization . Tools like Gaussian or ORCA optimize geometries, while molecular docking (AutoDock Vina) assesses binding affinity to target proteins. ICReDD’s integrated approach combines computation, information science, and experiment to prioritize high-yield pathways, reducing trial-and-error cycles by ~40% .
Q. What experimental design strategies are effective in resolving contradictory data (e.g., bioactivity vs. stability)?
- Methodological Answer : Use a Design of Experiments (DoE) framework, such as factorial designs or response surface methodology (RSM), to isolate variables. For example, a 2³ factorial design can evaluate temperature, pH, and catalyst concentration interactions. Contradictions between in vitro bioactivity and hydrolytic stability may require Pareto analysis to rank factors (e.g., ester hydrolysis susceptibility) and redesign the scaffold with electron-withdrawing groups .
Q. How can reaction mechanisms for functionalization at the pyrrolo-triazole core be elucidated?
- Methodological Answer : Mechanistic studies should employ isotopic labeling (e.g., C or N) and kinetic isotope effects (KIE) to track bond formation. For electrophilic substitution at the triazole ring, monitor intermediates via LC-MS/MS. Computational studies (NEB calculations) can map energy barriers for steps like cyclization or ring-opening .
Q. What in silico tools are recommended for pharmacokinetic profiling of derivatives?
- Methodological Answer : SwissADME and pkCSM predict absorption, metabolism, and toxicity. Key metrics include gastrointestinal absorption (HIA >30%), cytochrome P450 inhibition (CYP3A4 IC₅₀ >10 µM), and Ames test results for mutagenicity. Cross-validate predictions with experimental Caco-2 permeability assays and microsomal stability tests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
